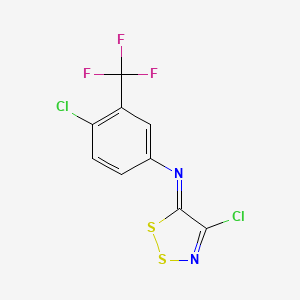

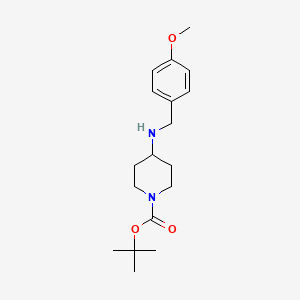

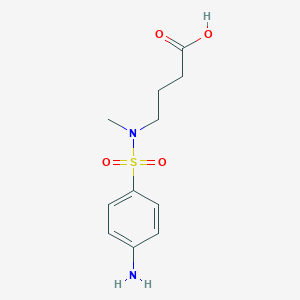

![molecular formula C14H13N3O4S B2475358 5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 685108-18-3](/img/structure/B2475358.png)

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been associated with various modes of action against different diseases .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been explored through the creation of a focused library of analogues . A strategy for the synthesis of pyrazolo[1,5-a]isoquinolines has been developed, which involves a four-step cascade sequence, including copper (II)-catalyzed regioselective bicyclization, nucleophilic addition of H2O, aerobic oxidation, and aromatization .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and has been associated with various modes of action against diseases . The core of this scaffold has been identified several times previously .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines include oxidative C–H/C–H cross-coupling with various five-membered heteroarenes . This reaction is facilitated by the use of Pd(OAc)2 as the catalyst and AgOAc as the oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are complex and depend on the specific substitutions on the core structure .Applications De Recherche Scientifique

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffolds are highly regarded in drug discovery due to their broad spectrum of medicinal properties. These compounds have shown significant potential as anticancer agents, central nervous system (CNS) modulators, anti-infectious agents, anti-inflammatories, and in other therapeutic areas. The structure-activity relationship (SAR) studies around these scaffolds have been a focal point, leading to the derivation of numerous lead compounds for various disease targets. Synthetic strategies for developing pyrazolo[1,5-a]pyrimidine derivatives highlight the versatility and potential for novel drug candidates in this class (Cherukupalli et al., 2017).

Regio-Orientation in Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines involves complex reactions where regio-orientation plays a critical role. Understanding the regioselectivity of reactions between 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents is essential for correctly assembling the pyrazolo[1,5-a]pyrimidine core. This knowledge is crucial for medicinal chemists aiming to exploit this scaffold for developing potent and selective drug candidates (Mohamed & Mahmoud, 2019).

Importance of Hybrid Catalysts

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives and other related heterocycles often involves the use of hybrid catalysts to improve efficiency and selectivity. These catalysts, ranging from organocatalysts to nanocatalysts, play a pivotal role in developing novel compounds with enhanced biological activities. The application of these catalysts in synthesizing heterocyclic compounds underscores the ongoing innovation in medicinal chemistry (Parmar et al., 2023).

Functionalized Compounds for Optoelectronic Materials

Research has expanded into the use of pyrazolo[1,5-a]pyrimidine derivatives and similar compounds in optoelectronics. These compounds, due to their electronic properties, have found applications in luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The integration of these heterocyclic compounds into optoelectronic materials showcases their versatility beyond pharmaceutical applications (Lipunova et al., 2018).

Mécanisme D'action

The mechanism of action of these compounds is not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake . Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

Orientations Futures

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-21-9-10-7-13(18)17-14(16-10)12(8-15-17)22(19,20)11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLUNYHDQMHMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N2C(=N1)C(=CN2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2475280.png)

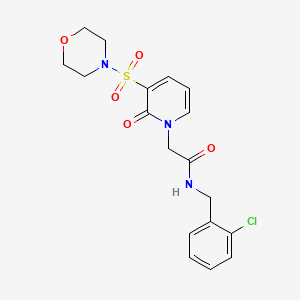

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475281.png)

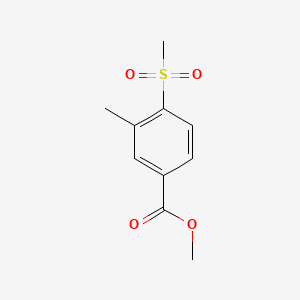

![(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2475290.png)

![N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2475293.png)

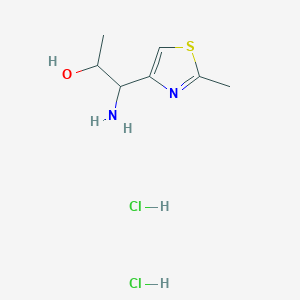

![2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2475295.png)